molecular formula C9H11ClN2O B1530204 2-Amino-2-(3-chlorophenyl)propanamide CAS No. 1183329-49-8

2-Amino-2-(3-chlorophenyl)propanamide

Cat. No. B1530204
CAS RN: 1183329-49-8
M. Wt: 198.65 g/mol
InChI Key: RIOJSUAJIUTKBN-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with the CAS Number: 1183329-49-8 . It has a molecular weight of 198.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 198.65 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Anticonvulsant Studies

2-Amino-2-(3-chlorophenyl)propanamide derivatives have been explored for their potential anticonvulsant properties. Research by Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and tested their efficacy against seizures in mouse models. These compounds showed significant anticonvulsant activity, with some isomers surpassing standard drugs like phenytoin and valproate in effectiveness, suggesting their potential in treating generalized seizures. Acute toxicity studies indicated these compounds are relatively safe, underscoring their potential for further development as anticonvulsant agents Idris, Ayeni, & Sallau, 2011.

Antimicrobial Properties

Another line of research focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which includes derivatives of this compound. Baranovskyi et al. (2018) achieved this through copper catalytic anionarylation of acrylic and methacrylic acids amides. The resulting compounds, including 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, were evaluated for their antibacterial and antifungal properties, showcasing the potential of these derivatives in antimicrobial applications Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018.

Corrosion Inhibition Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, to evaluate their performances as corrosion inhibitors for iron. Their findings suggest that these compounds, related to this compound, could provide effective protection against metal corrosion, offering insights into their potential industrial applications Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016.

Nonlinear Optical Material Studies

Prabhu et al. (2001) explored the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) as a nonlinear organic crystal. Their research involved synthesizing this compound and growing single crystals using the slow evaporation technique. The crystals exhibited promising electro-optic and nonlinear optical properties, making them suitable for applications in optical devices Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001.

Safety and Hazards

The safety information for “2-Amino-2-(3-chlorophenyl)propanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-2-(3-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJSUAJIUTKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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